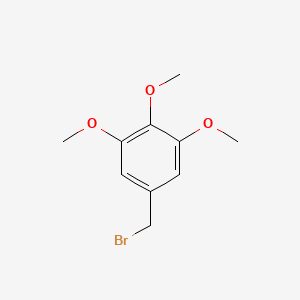

5-(Bromomethyl)-1,2,3-trimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGDRYOJTONTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438636 | |

| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21852-50-6 | |

| Record name | 3,4,5-Trimethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21852-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 5-(bromomethyl)-1,2,3-trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Trimethoxybenzyl Scaffold

An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene for Researchers and Drug Development Professionals

This compound, also known by its synonym 3,4,5-Trimethoxybenzyl bromide, is an aromatic ether that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure is characterized by a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a highly reactive bromomethyl group at position 5.[1] This unique combination of a stable, electron-rich aromatic core and a potent electrophilic benzylic bromide makes it an invaluable building block for constructing complex organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1]

The trimethoxybenzene moiety is a privileged scaffold in drug design, often influencing a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The presence of the bromomethyl group provides a reactive handle for introducing this valuable scaffold into a wide range of molecular architectures through nucleophilic substitution reactions.[1][2] Consequently, this compound serves as a key precursor in the synthesis of diverse derivatives, including carbolines and analogues of anticancer agents, highlighting its significance for professionals in drug development.[1][3]

Molecular Structure and Physicochemical Properties

The utility of this compound in synthetic applications is directly linked to its distinct molecular structure and resulting chemical properties.

Molecular Structure

The structure features an aromatic ring where the three electron-donating methoxy groups increase the electron density, influencing its reactivity.[1] The bromomethyl group at the benzylic position is the primary site of reactivity, making the compound an excellent alkylating agent.[1][2]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is provided below for quick reference in experimental design.

| Property | Value | Source(s) |

| CAS Number | 21852-50-6 | [4][5] |

| Molecular Formula | C₁₀H₁₃BrO₃ | [4][5][6] |

| Molecular Weight | 261.11 g/mol | [4][5][6] |

| Appearance | White to light yellow/orange powder or crystal | [7] |

| Melting Point | 74-75 °C | [3][8] |

| Boiling Point | 306.5 °C at 760 mmHg | [5][8] |

| Density | 1.367 g/cm³ | [5][8] |

| Solubility | Good solubility in organic solvents like ethanol, acetone, and dichloromethane. | [1] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the bromination of the corresponding benzyl alcohol. This approach is favored for its efficiency and high yield.

Rationale for Synthetic Route

The conversion of a benzylic alcohol to a benzylic bromide is a fundamental transformation in organic synthesis. The hydroxyl group of 3,4,5-trimethoxybenzyl alcohol is a poor leaving group. Therefore, it must be converted into a better one. Reagents like phosphorus tribromide (PBr₃) are highly effective for this purpose. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2-type reaction. The use of an aprotic solvent like anhydrous benzene or dichloromethane is critical to prevent unwanted side reactions.[2][3] An alternative, multi-step route starting from the more readily available gallic acid (3,4,5-trihydroxybenzoic acid) is also established, involving O-methylation followed by reduction of the carboxylic acid and subsequent bromination.[2]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of 3,4,5-trimethoxybenzyl bromide from its corresponding alcohol.[3]

Materials:

-

3,4,5-Trimethoxybenzyl alcohol (1 mmol)

-

Anhydrous benzene (15 mL) or Dichloromethane (DCM)

-

Phosphorus tribromide (PBr₃) (0.5 mL)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzyl alcohol (1 mmol) in anhydrous benzene (15 mL).

-

Reagent Addition: While stirring the solution at room temperature, slowly add phosphorus tribromide (0.5 mL) dropwise. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent side-product formation.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), deionized water, and finally, brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. This typically yields the desired 3,4,5-trimethoxybenzyl bromide in quantitative yield as a solid.[3]

Applications in Synthetic and Medicinal Chemistry

The high reactivity of the benzylic bromide makes this compound a cornerstone for introducing the 3,4,5-trimethoxyphenyl moiety.[2]

Key Chemical Transformations

-

Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, azides, and alkoxides to form new C-N, C-N₃, and C-O bonds, respectively. This versatility is fundamental to its role as a synthetic building block.[1]

-

Synthesis of Carbolines: It is a useful reactant in the multi-step synthesis of carbolines, a class of heterocyclic compounds known for their diverse biological activities.[1][3]

-

Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2]

Role in Drug Discovery and Development

The 3,4,5-trimethoxybenzene scaffold is present in numerous biologically active molecules. This reagent provides a direct route to incorporate this key pharmacophore.

-

Anticancer Agents: It is a known precursor for creating analogues of HA14-1, a small molecule that exhibits promising pro-apoptotic and anticancer properties by targeting the Bcl-2 protein.[1]

-

Antimicrobial Research: The core structure can be modified to develop novel derivatives with potential antimicrobial activity.[1] The bromomethyl group facilitates interactions with biological targets, making it a valuable candidate for further investigation.[1]

-

Materials Science: Beyond medicine, it is used to prepare functional materials. For instance, it is a precursor for N,N'-diarylated indolo[3,2-b]carbazole derivatives, which have potential applications as hole-transporting materials in electrophotography.[1]

Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

Corrosive to Metals (H290) [4]

-

Causes severe skin burns and eye damage (H314) [4]

-

Causes serious eye damage (H318) [4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust or aerosols may be generated, use an approved respirator.[9]

-

-

General Hygiene: Do not breathe dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

Storage Conditions

-

Store in a corrosion-resistant container.

-

Keep refrigerated at 0-10°C.

-

Store under an inert gas (e.g., nitrogen or argon) as the compound is sensitive to moisture and heat.[3]

-

Store locked up in a designated, secure area.

References

-

This compound. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE. Chemsrc. Retrieved from [Link]

Sources

- 1. Buy this compound | 21852-50-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | 21852-50-6 [chemicalbook.com]

- 4. This compound | C10H13BrO3 | CID 10355271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | CAS#:21852-50-6 | Chemsrc [chemsrc.com]

- 6. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 21852-50-6 | TCI AMERICA [tcichemicals.com]

- 8. 21852-50-6 CAS MSDS (5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The 3,4,5-Trimethoxybenzyl Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4,5-trimethoxybenzyl group, a key structural motif derived from the versatile reagent 3,4,5-trimethoxybenzyl bromide, represents a cornerstone in the design of novel therapeutic agents. While 3,4,5-trimethoxybenzyl bromide itself is primarily recognized as a crucial chemical intermediate, the trimethoxyphenyl (TMP) moiety it imparts is a well-established pharmacophore, conferring a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological significance, and mechanistic underpinnings of compounds bearing this privileged scaffold. We will delve into its profound impact on anticancer drug discovery, particularly as a potent inhibitor of tubulin polymerization, and explore its emerging roles in antimicrobial and anti-inflammatory applications. This document is designed to be a practical resource, offering not only a synthesis of the current scientific understanding but also detailed experimental protocols and quantitative data to empower researchers in their quest for next-generation therapeutics.

The Central Role of 3,4,5-Trimethoxybenzyl Bromide: Synthesis and Chemical Profile

3,4,5-Trimethoxybenzyl bromide serves as a fundamental building block, or synthon, for introducing the TMP moiety into a wide array of molecular architectures.[1] Its utility stems from the reactivity of the benzylic bromide, which allows for facile nucleophilic substitution reactions.

Synthesis Protocol: From Alcohol to Bromide

The most common and efficient laboratory-scale synthesis of 3,4,5-trimethoxybenzyl bromide involves the bromination of 3,4,5-trimethoxybenzyl alcohol. The causality behind this choice of precursor lies in its commercial availability and the straightforward nature of the conversion. Phosphorus tribromide (PBr₃) is a frequently employed brominating agent for this transformation due to its high reactivity with primary alcohols and the clean formation of the desired benzyl bromide.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl Bromide [2]

-

Dissolution: Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath. The use of an inert atmosphere is critical to prevent side reactions with atmospheric moisture.

-

Addition of Brominating Agent: To the cooled solution, add a solution of phosphorus tribromide (PBr₃) (approximately 1.1 eq) in anhydrous DCM dropwise over 30-45 minutes. The slow, dropwise addition is a key experimental choice to control the exothermic reaction and prevent the formation of impurities.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

-

Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench any unreacted PBr₃. This step must be performed with caution as the reaction of PBr₃ with water is highly exothermic.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with DCM (3x). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be performed to obtain highly pure 3,4,5-trimethoxybenzyl bromide as a white to faint yellow solid.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4,5-trimethoxybenzyl bromide is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrO₃ | [2] |

| Molecular Weight | 261.11 g/mol | [2] |

| Melting Point | 74-75 °C | [2] |

| Boiling Point | 306.5 °C at 760 mmHg | [2] |

| Appearance | White to faint yellow solid | [2] |

Anticancer Activity: The 3,4,5-Trimethoxyphenyl Moiety as a Potent Tubulin Polymerization Inhibitor

The most extensively documented and significant biological role of the 3,4,5-trimethoxyphenyl scaffold is its potent anticancer activity, which is primarily mediated through the disruption of microtubule dynamics.[3] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[4] The targeting of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[5]

Mechanism of Action: Binding to the Colchicine Site

Compounds incorporating the 3,4,5-trimethoxyphenyl moiety frequently act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin.[3][6] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, including:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest, predominantly in the G2/M phase.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[6]

The 3,4,5-trimethoxyphenyl ring is a key pharmacophoric element that occupies a specific sub-pocket within the colchicine binding site, forming crucial interactions that contribute to the high binding affinity and potent inhibitory activity of these compounds.[8]

Diagram: Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of microtubule polymerization by 3,4,5-trimethoxyphenyl compounds.

Rationale for Cell Line Selection in Anticancer Screening

The choice of cancer cell lines for in vitro screening is a critical experimental decision. Cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) are frequently utilized for several reasons:[5][8][9]

-

Diverse Cancer Types: They represent different and common types of human cancers, allowing for an initial assessment of the broad-spectrum potential of a new compound.

-

Well-Characterized Models: These cell lines have been extensively studied, and their genetic and phenotypic characteristics are well-documented, providing a robust baseline for interpreting results.

-

Established Sensitivity: They are known to be sensitive to microtubule-targeting agents, making them suitable models for validating the mechanism of action of new tubulin inhibitors.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various derivatives incorporating the 3,4,5-trimethoxyphenyl moiety against several human cancer cell lines. This data underscores the potent antiproliferative effects conferred by this scaffold.

| Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolizine | Compound 16a | MCF-7 | 0.52 | [10] |

| Thiazole-Pyrimidine | Compound 4b | HOP-92 (NSCLC) | < 10 (86.28% GI) | [3] |

| Chalcone | Compound 4b | HepG2 | 0.536 | [11] |

| Heterocycle | Compound 4d | MGC-803 | 0.45 | [6] |

| Triazole | Compound 22b | MCF-7 | 0.39 | [4] |

| Selenophene | Compound 7i | MCF-7 | < CA-4 | [12] |

Key Experimental Protocols for Anticancer Evaluation

2.4.1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

Caption: A simplified workflow of the MTT cytotoxicity assay.

2.4.2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[15] This is crucial for confirming that a compound induces cell cycle arrest, a hallmark of tubulin inhibitors.

Experimental Protocol: Cell Cycle Analysis [12][15]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to fix the cells. This step permeabilizes the cells and preserves their DNA. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

2.4.3. In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[16] The polymerization process is monitored by measuring the increase in turbidity (absorbance) at 340 nm.

Experimental Protocol: Tubulin Polymerization Assay [16][17]

-

Reagent Preparation: Prepare a reaction mixture containing purified bovine brain tubulin, GTP (essential for polymerization), and a polymerization buffer on ice.

-

Compound Addition: Add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (e.g., DMSO) to the reaction mixtures.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately begin monitoring the absorbance at 340 nm at 37°C in a temperature-controlled microplate reader.

-

Data Acquisition: Record the absorbance at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. An inhibition of the rate and extent of polymerization compared to the negative control indicates that the compound is a tubulin polymerization inhibitor.

Antimicrobial and Anti-inflammatory Significance

Beyond its prominent role in oncology, the 3,4,5-trimethoxyphenyl scaffold has demonstrated significant potential as a building block for novel antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives incorporating the 3,4,5-trimethoxyphenyl moiety, such as hydrazones and chalcones, have shown notable activity against a range of pathogenic bacteria and fungi.[3][18]

Mechanism of Action: The precise antimicrobial mechanisms are still under investigation but are generally thought to involve the disruption of essential cellular processes in microorganisms.[19] The lipophilic nature of the trimethoxyphenyl group may facilitate interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents MIC values for a series of 3,4,5-trimethoxybenzohydrazide derivatives against various microbial strains.

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

| 4a | 15 | 17 | >100 | [9] |

| 4b | 16 | 18 | >100 | [9] |

| 4c | 18 | 19 | >100 | [9] |

| 4d | 15 | 18 | >100 | [9] |

| 4e | 21 | 20 | >100 | [9] |

| 4f | 18 | 19 | >100 | [9] |

Experimental Protocol: MIC Determination by Broth Microdilution [15][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Derivatives of 3,4,5-trimethoxybenzyl alcohol have shown significant anti-inflammatory properties.[3] Conjugation of this moiety with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory effects.[21][22]

Mechanism of Action: The enhanced anti-inflammatory activity is attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[3] Some trimethoxyphenyl derivatives have shown potent and selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [4][16]

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).

Conclusion and Future Directions

3,4,5-Trimethoxybenzyl bromide is more than a simple chemical reagent; it is the gateway to a privileged structural scaffold with profound and diverse biological significance. The 3,4,5-trimethoxyphenyl moiety it provides has been unequivocally established as a potent pharmacophore, particularly in the development of anticancer agents that target microtubule dynamics. The wealth of data on its ability to confer tubulin polymerization inhibitory activity, leading to mitotic arrest and apoptosis, continues to inspire the design of new and more effective cancer therapeutics.

Furthermore, the emerging evidence of its utility in crafting novel antimicrobial and anti-inflammatory agents opens up exciting new avenues for research. The versatility of the 3,4,5-trimethoxybenzyl scaffold, combined with its synthetic accessibility, ensures its continued prominence in the field of medicinal chemistry. Future research should focus on elucidating the more nuanced aspects of its mechanisms of action, particularly in antimicrobial and anti-inflammatory contexts, and on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. This in-depth guide, with its synthesis of current knowledge and detailed experimental protocols, aims to serve as a valuable resource for scientists dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 7002. Available from: [Link]

-

McCarroll, A. J., et al. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 26(23), 7179. Available from: [Link]

-

Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1294. Available from: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Gomaa, A. M., et al. (2014). Synthesis and evaluation of trimethoxyphenyl isoxazolidines as inhibitors of secretory phospholipase A2 with anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 22(17), 4759-4766. Available from: [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-203. Available from: [Link]

-

Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52. Available from: [Link]

-

Georgieva, M., & Malinova, M. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences, 13(Suppl. 1), 260-264. Available from: [Link]

-

Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. ResearchGate. Available from: [Link]

-

Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104. Available from: [Link]

-

Di Pede, G., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1915. Available from: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 263, 115933. Available from: [Link]

-

Thomas, T., et al. (2012). Anti-inflammatory effect of certain dimethoxy flavones. Asian Pacific Journal of Tropical Medicine, 5(11), 875-880. Available from: [Link]

-

ResearchGate. (2022). Can VERO or HeLa cell lines be used instead of MCF 7?. Retrieved from [Link]

-

Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104. Available from: [Link]

-

El-Sayed, M. A., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(4), 837. Available from: [Link]

-

Topçul, M. R., et al. (2022). Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines. Cellular and Molecular Biology, 68(8), 1-6. Available from: [Link]

-

Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276–1294. Available from: [Link]

-

Topçul, M. R., et al. (2022). Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines. Cellular and Molecular Biology, 68(8), 1-6. Available from: [Link]

-

Li, Y., et al. (2021). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Acta Pharmaceutica Sinica B, 11(8), 2449-2464. Available from: [Link]

-

Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 309-318. Available from: [Link]

-

Topçul, M. R., et al. (2022). Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines. ResearchGate. Available from: [Link]

-

Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. Available from: [Link]

-

Kummari, B., et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity, 21(1), e202301399. Available from: [Link]

-

da Silva, F. de A., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899. Available from: [Link]

-

Gouda, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4610. Available from: [Link]

-

Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112389. Available from: [Link]

-

Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry, 7, 115. Available from: [Link]

-

Gouda, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4610. Available from: [Link]

-

Verma, A., & Siddiqui, S. M. (2013). Mechanisms of action by antimicrobial agents: A review. McGill Journal of Medicine, 15(1), 10. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. inotiv.com [inotiv.com]

- 11. youtube.com [youtube.com]

- 12. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. protocols.io [protocols.io]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 19. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]

- 22. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene in Synthetic Chemistry

Abstract

5-(Bromomethyl)-1,2,3-trimethoxybenzene, a derivative of the naturally occurring gallic acid motif, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties and reactive benzylic bromide handle make it an invaluable tool for medicinal chemists and materials scientists. This in-depth guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of the 3,4,5-Trimethoxybenzyl Moiety

The 3,4,5-trimethoxyphenyl group, often found in biologically active natural products, is a privileged scaffold in medicinal chemistry.[1] This structural motif is a key component in a variety of compounds exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2] The strategic placement of the three methoxy groups on the benzene ring significantly influences the molecule's conformation and electronic distribution, which in turn dictates its interaction with biological targets.[1]

This compound serves as a readily accessible and highly versatile precursor for introducing this valuable moiety into target molecules. The presence of the bromomethyl group provides a reactive electrophilic site for a variety of nucleophilic substitution reactions, allowing for the facile construction of more complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrO₃ | |

| Molecular Weight | 261.11 g/mol | |

| Appearance | White to light yellow crystalline solid | General Knowledge |

| Melting Point | 75-79 °C | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone) | General Knowledge |

| CAS Number | 21852-50-6 |

Spectroscopic Data (Estimated)

While a dedicated, published spectrum for this compound can be elusive, the following data are estimated based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.[3][4][5]

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) |

| δ 6.60 (s, 2H, Ar-H) | δ 153.5 (Ar-C-O) | 3000-2850 (C-H stretch) |

| δ 4.45 (s, 2H, -CH₂Br) | δ 138.0 (Ar-C) | 1590, 1500 (C=C aromatic) |

| δ 3.88 (s, 6H, 2 x -OCH₃) | δ 133.0 (Ar-C) | 1240, 1120 (C-O stretch) |

| δ 3.85 (s, 3H, -OCH₃) | δ 106.0 (Ar-C-H) | 680 (C-Br stretch) |

| δ 60.9 (-OCH₃) | ||

| δ 56.2 (-OCH₃) | ||

| δ 33.5 (-CH₂Br) |

Synthesis of the Building Block

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol. This transformation is typically achieved using a mild brominating agent such as phosphorus tribromide (PBr₃).

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3,4,5-Trimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution. Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Key Synthetic Applications

The reactivity of the benzylic bromide in this compound makes it a versatile reagent for a variety of synthetic transformations.

Williamson Ether Synthesis: Accessing Aryl and Alkyl Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6] this compound serves as an excellent electrophile in this Sₙ2 reaction, readily reacting with a wide range of alkoxides and phenoxides.

This reaction is particularly valuable in medicinal chemistry for linking the 3,4,5-trimethoxybenzyl moiety to various scaffolds to modulate their biological activity.

Detailed Experimental Protocol: Synthesis of 4-((3,4,5-Trimethoxybenzyl)oxy)toluene

Materials:

-

p-Cresol

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Ethyl acetate, Hexanes

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask, add p-cresol (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[6]

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((3,4,5-trimethoxybenzyl)oxy)toluene.

Grignard Reaction: Carbon-Carbon Bond Formation

The benzylic bromide of this compound can be converted into a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds.[7] This transformation opens up a vast array of synthetic possibilities, allowing for the introduction of the 3,4,5-trimethoxybenzylmethyl group onto various electrophiles, such as aldehydes, ketones, and esters.

Causality Behind Experimental Choices: The use of anhydrous solvents (diethyl ether or THF) is critical as Grignard reagents are highly basic and will be quenched by protic sources.[8] The initiation of the Grignard formation can sometimes be sluggish and may require activation of the magnesium surface, for example, with a small crystal of iodine.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-(3,4,5-trimethoxyphenyl)ethanol

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Diethyl Ether

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, inert atmosphere setup

Procedure:

Part A: Formation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

-

Cool the freshly prepared Grignard solution to 0 °C.

-

In a separate flask, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(3,4,5-trimethoxyphenyl)ethanol.

The 3,4,5-Trimethoxybenzyl (TMB) Group in Protecting Group Chemistry

The 3,4,5-trimethoxybenzyl group can also be employed as a protecting group for alcohols. Its increased electron density compared to a standard benzyl group makes it more labile to certain deprotection conditions, allowing for orthogonal deprotection strategies in complex syntheses.

Deprotection: The TMB group can be removed under oxidative conditions (e.g., with DDQ - 2,3-dichloro-5,6-dicyanobenzoquinone) or under specific acidic conditions that would leave other acid-labile groups intact.[9]

Safety and Handling

This compound is classified as a corrosive substance and causes severe skin burns and eye damage. It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a powerful and versatile synthetic building block that provides a reliable gateway to the medicinally important 3,4,5-trimethoxyphenyl scaffold. Its utility in fundamental reactions such as the Williamson ether synthesis and Grignard reactions, coupled with its role in protecting group strategies, underscores its significance in modern organic synthesis. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the pursuit of novel therapeutics and functional materials.

References

-

Dias, R. P., Schammel, M. H., Reber, K. P., & Sivey, J. D. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. RSC Advances, 9(54), 31441-31453. [Link]

-

Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322-1325.

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

PubMed. (2015). Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment. [Link]

-

The Royal Society of Chemistry. (2012). Supporting information. [Link]

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. [Link]

- Google Patents. (n.d.). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]

-

ResearchGate. (n.d.). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

-

Bentham Science Publisher. (n.d.). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. [Link]

-

PubMed. (2019, March 15). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. [Link]

-

PubMed. (2015, February 1). Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment. [Link]

Sources

- 1. Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1,2,3-Trimethoxybenzene(634-36-6) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene: A Versatile Intermediate in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive analysis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene, a pivotal chemical intermediate. While not a naturally occurring compound, its unique molecular architecture, combining a reactive bromomethyl group with an electron-rich trimethoxybenzene scaffold, makes it an invaluable building block in medicinal chemistry, organic synthesis, and materials science.[1] This document delves into the compound's synthesis, physicochemical properties, inherent reactivity, and diverse applications, with a particular focus on its role in the development of complex therapeutic agents. The information presented herein is intended to serve as an authoritative resource for researchers, chemists, and professionals in the field of drug development.

Introduction: Unveiling a Key Synthetic Player

This compound (also known as 3,4,5-trimethoxybenzyl bromide) is an aromatic ether distinguished by a benzene ring substituted with three methoxy groups at the 1, 2, and 3 positions and a bromomethyl group at the 5 position.[1] Its significance lies not in its end-use but in its function as a versatile precursor. The compound's structure presents a dual-reactivity profile: the bromomethyl group acts as a potent electrophile, while the activated aromatic ring is nucleophilic. This duality allows for a wide range of chemical transformations, making it a strategic component in the synthesis of more complex molecules, particularly heterocyclic compounds like carbolines which possess various biological activities.[1]

The trimethoxybenzene moiety is a recognized pharmacophore found in numerous biologically active compounds, most notably the natural product Combretastatin A-4, a potent inhibitor of tubulin polymerization used as a lead compound in cancer research.[2] The strategic introduction of this moiety, facilitated by intermediates like this compound, is a cornerstone of modern drug design.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 21852-50-6 | [3] |

| Molecular Formula | C₁₀H₁₃BrO₃ | [3] |

| Molecular Weight | 261.11 g/mol | [3][4] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 75.0 to 79.0 °C | |

| Boiling Point | 306.5 °C at 760 mmHg | [4] |

| Density | 1.367 g/cm³ | [4] |

| Solubility | Moderately soluble in common organic solvents (e.g., methanol, ethyl acetate); poorly soluble in water. | |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4,5-Trimethoxybenzyl Bromide, 1-(Bromomethyl)-3,4,5-trimethoxybenzene | [3] |

Structural elucidation is typically confirmed through standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which would verify the connectivity and chemical environment of the atoms within the molecule.

Synthesis and Mechanistic Rationale

The discovery and utility of this compound are intrinsically linked to its efficient synthesis. The most common and direct route involves the bromination of the corresponding benzyl alcohol.

Core Synthetic Pathway: From Alcohol to Bromide

The primary method for preparing this compound is the conversion of 3,4,5-Trimethoxybenzyl alcohol.[5] This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a bromide (-Br) atom.

Causality Behind Experimental Choice: Benzyl alcohols are readily converted to benzyl halides. The benzylic position is activated, meaning the carbocation intermediate formed during the reaction is stabilized by resonance with the adjacent aromatic ring.[2] This inherent stability facilitates the departure of the leaving group (the protonated hydroxyl group, H₂O), making the reaction efficient. Reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are typically employed for this conversion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-Trimethoxybenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the brominating agent (e.g., phosphorus tribromide, PBr₃, typically 1/3 molar equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a flask containing ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the specific arrangement of its functional groups, which confers a unique combination of reactivity and stability.[1]

The Electrophilic Bromomethyl Group

The primary site of reactivity is the bromomethyl group (-CH₂Br). The carbon atom is highly electrophilic due to the electron-withdrawing nature of the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions (typically Sₙ2), where the bromide ion is readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions).[1][2] This reactivity is the key to its function as a "benylating" agent, allowing for the precise introduction of the 1,2,3-trimethoxybenzyl moiety into target molecules.[2]

The Nucleophilic Trimethoxybenzene Ring

The three electron-donating methoxy groups increase the electron density of the benzene ring, making the aromatic core nucleophilic and susceptible to electrophilic aromatic substitution.[1] This feature, while secondary to the bromomethyl reactivity, provides opportunities for further functionalization of the ring itself if required.

Applications in Drug Discovery and Organic Synthesis

The compound's role as a versatile intermediate is well-documented. It serves as a critical building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.[1][6]

-

Anticancer Agents: It is used to synthesize analogs of HA14-1, a compound with recognized anticancer properties.[1]

-

Heterocyclic Chemistry: It is a precursor in the synthesis of carbolines, a class of heterocyclic compounds with diverse biological activities.[1]

-

Materials Science: It is employed in the preparation of functional materials like N,N'-diarylated indolo[3,2-b]carbazole derivatives for applications in electrophotography and symmetric 3,3',4,4',5,5'-hexamethoxydiphenylacetylene.[1]

The bromomethyl group facilitates crucial interactions with biological targets, making the compound and its derivatives candidates for further investigation in drug development.[1] Its structure provides a versatile scaffold for medicinal chemists to build upon, enabling the exploration of new therapeutic agents.[6]

Caption: Role as a precursor in the synthesis of diverse functional molecules.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

GHS Hazard Statements: The compound is designated with H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals).[3]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and locked-up place, away from incompatible materials.

In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

The discovery and development of synthetic routes to this compound have provided the scientific community with a powerful and versatile chemical tool. Its unique structural combination of a reactive electrophilic center and a biologically relevant trimethoxybenzene scaffold makes it an indispensable intermediate. For researchers in medicinal chemistry, its application facilitates the rational design and synthesis of novel therapeutic agents, particularly in oncology. For organic chemists and material scientists, it offers a reliable building block for constructing complex molecular architectures. This guide has illuminated the core aspects of its synthesis, reactivity, and application, underscoring its established and continuing importance in advancing chemical and pharmaceutical research.

References

-

PubChem. This compound. Available at: [Link]

-

ChemSrc. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | CAS#:21852-50-6. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, November 11). Unlocking Pharmaceutical Potential: The Role of 5-Bromo-1,2,3-trimethoxybenzene. Available at: [Link]

Sources

- 1. Buy this compound | 21852-50-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H13BrO3 | CID 10355271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | CAS#:21852-50-6 | Chemsrc [chemsrc.com]

- 5. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-trimethoxybenzene (CAS 21852-50-6): A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-1,2,3-trimethoxybenzene, also known by its synonym 3,4,5-trimethoxybenzyl bromide, is a vital organic compound extensively utilized as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive benzylic bromide and an electron-rich trimethoxyphenyl moiety, makes it an invaluable building block for the introduction of the 3,4,5-trimethoxyphenyl group. This functional group is a common pharmacophore in numerous biologically active compounds, including anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a benzene ring substituted with a bromomethyl group and three methoxy groups at positions 1, 2, and 3 relative to the bromomethyl group.

Systematic IUPAC Name: this compound

Common Synonyms:

-

3,4,5-Trimethoxybenzyl bromide

-

1-(Bromomethyl)-3,4,5-trimethoxybenzene

CAS Registry Number: 21852-50-6

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃BrO₃ | |

| Molecular Weight | 261.11 g/mol | |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 74-79 °C | [1] |

| Boiling Point | ~306.5 °C (predicted) | [1] |

| Density | ~1.367 g/cm³ (predicted) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and benzene. | [2] |

| Purity | Typically >95% | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of typical spectroscopic features.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.6 (s, 2H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~3.8 (s, 9H, 3xOCH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~153, ~138, ~133, ~106 (Ar-C), ~61, ~56 (OCH₃), ~34 (CH₂Br) | [4] |

| FTIR (KBr) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br stretching. | [5] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns. | [6] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the bromination of 3,4,5-trimethoxybenzyl alcohol.

Experimental Protocol: Synthesis from 3,4,5-Trimethoxybenzyl Alcohol

This protocol describes a common method for the synthesis of this compound using phosphorus tribromide as the brominating agent.

Materials:

-

3,4,5-Trimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 3,4,5-trimethoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (0.5-1.0 equivalents) in anhydrous dichloromethane to the stirred alcohol solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ethyl acetate and hexane) to yield the pure this compound as a crystalline solid.[7]

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Applications in Drug Discovery and Organic Synthesis

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active molecules. This compound serves as a crucial starting material for incorporating this pharmacophore.

-

Anticancer Agents: The trimethoxyphenyl group is a well-known feature of tubulin polymerization inhibitors, a class of anticancer drugs. This compound is used in the synthesis of novel chalcones and other heterocyclic compounds that have shown promising cytotoxic activity against various cancer cell lines. [4][6]

-

Antimicrobial Agents: The 3,4,5-trimethoxybenzyl group is present in the structure of trimethoprim, a widely used antibiotic. This highlights the importance of this compound as a precursor in the synthesis of antibacterial agents. [8]

-

Versatile Synthetic Intermediate: Beyond its direct applications in medicinal chemistry, this compound is a versatile reagent in general organic synthesis for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 3,4,5-trimethoxybenzyl group.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It may also be corrosive to metals. [1]* Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is recommended to store the compound under an inert atmosphere and refrigerated to maintain its stability. The container should be tightly sealed. [9]

Conclusion

This compound (CAS 21852-50-6) is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe utilization in the development of novel therapeutics and other advanced materials.

References

- Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

- BYJU'S. SN2 Reaction Mechanism. [Link]

- Google Patents.

- SpectraBase. 5-Bromo-1,2,3-trimethoxybenzene - Optional[FTIR] - Spectrum. [Link]

- Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - NIH. [Link]

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. [Link]

- PubChem. This compound | C10H13BrO3 | CID 10355271. [Link]

- Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). [Link]

- Organic Syntheses Procedure. Benzene, 1,3,5-tribromo-. [Link]

- MySkinRecipes. This compound. [Link]

- The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

- Core & Main. SAFETY DATA SHEET. [Link]

- YouTube. Nucleophilic Substitution Experiment S21. [Link]

- Pendidikan Kimia. Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. [Link]

- Chemsrc. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | CAS#:21852-50-6. [Link]

- CAS Common Chemistry. (-)-Falcarinol. [Link]

- The Good Scents Company. falcarinol, 21852-80-2. [Link]

- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.07%3A_Nucleophilic_Aromatic_Substitution)

- Chemical-Suppliers. 3,4,5-trimethoxybenzyl bromide | CAS 21852-50-6. [Link]

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE | CAS#:21852-50-6 | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C10H13BrO3 | CID 10355271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,3,5-trimethoxy- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of Electrophilic Bromomethyl Groups

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the functional group reactivity is paramount for the rational design and synthesis of novel molecular entities. The bromomethyl group, a seemingly simple substituent, is a powerhouse of synthetic versatility due to its inherent electrophilicity. This guide provides a comprehensive exploration of the core reactivity of the electrophilic bromomethyl group, delving into its mechanistic underpinnings, synthetic applications, and practical considerations for its use in the laboratory.

Introduction: The Bromomethyl Group as a Key Electrophile

The utility of the bromomethyl group (-CH₂Br) in organic synthesis stems from the polarization of the carbon-bromine bond. The high electronegativity of bromine withdraws electron density from the adjacent carbon atom, rendering it electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental property makes bromomethyl-containing compounds, particularly benzyl bromides and their derivatives, invaluable intermediates in the construction of complex molecules.[1][2] Their reactivity, however, is a double-edged sword, necessitating a thorough understanding of the factors that govern their chemical behavior to achieve desired outcomes and avoid unwanted side reactions.[3]

Synthesis of Bromomethyl Compounds: The Wohl-Ziegler Reaction

A primary method for the introduction of a bromomethyl group at a benzylic or allylic position is the Wohl-Ziegler reaction .[4] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon photochemical irradiation.[5][6]